Cas no 82659-84-5 (methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate)

Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate is a chiral oxazoline derivative with significant utility in asymmetric synthesis and pharmaceutical intermediates. Its stereochemically defined (4S,5S) configuration ensures high enantioselectivity in catalytic applications, particularly in the formation of C-C and C-N bonds. The compound’s rigid oxazoline ring enhances stability while facilitating precise stereocontrol in reactions. Its carboxylate moiety allows for further functionalization, making it a versatile building block in medicinal chemistry and ligand design. The phenyl substituent contributes to π-stacking interactions, improving binding affinity in catalytic systems. This product is valued for its consistent purity and reliability in demanding synthetic workflows.
methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate structure
82659-84-5 structure
Product Name:methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate
CAS No:82659-84-5
MF:C12H13NO3
MW:219.236523389816
CID:988063
PubChem ID:24857565
Update Time:2025-10-31

methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate
    • methyl dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate
    • DTXSID301004022
    • methyl (4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylate
    • 83890-02-2
    • SCHEMBL159785
    • Ethyl-(1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo [4,1,0]hept-3-ene-3-carboxylate
    • methyl (4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
    • Methyl 5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
    • YBKQIWQAEPMIFG-WPRPVWTQSA-N
    • Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate, 98%
    • (4S,5S)-methyl 5-methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylate
    • 82659-84-5
    • CHEMBL1088273
    • MDL: MFCD00082397
    • Inchi: 1S/C12H13NO3/c1-8-10(12(14)15-2)13-11(16-8)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10-/m0/s1
    • InChI Key: YBKQIWQAEPMIFG-WPRPVWTQSA-N
    • SMILES: O1C(C2C=CC=CC=2)=N[C@H](C(=O)OC)[C@@H]1C

Computed Properties

  • Exact Mass: 219.09000
  • Monoisotopic Mass: 219.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 47.9Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.1825 (rough estimate)
  • Melting Point: 74-76 °C (lit.)
  • Boiling Point: 110-115 °C/0.01 mmHg(lit.)
  • Refractive Index: 1.5270 (estimate)
  • PSA: 47.89000
  • LogP: 0.82910
  • Optical Activity: [α]19/D +66°, c = 8 in ethanol
  • Solubility: Not determined

methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate Pricemore >>

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Additional information on methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate

Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate (CAS No. 82659-84-5): A Comprehensive Overview

Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate, identified by its CAS number 82659-84-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex stereochemistry and structural features, has garnered attention for its potential applications in drug discovery and development. The unique arrangement of substituents and the presence of a chiral center make this compound a valuable candidate for further investigation.

The chemical structure of methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate consists of a dihydrooxazole core, which is a common motif in bioactive molecules. The presence of two stereocenters at the 4th and 5th positions contributes to its enantiomeric purity, which is crucial for many pharmacological applications. The molecule also features a phenyl group at the 2-position, which can influence its interactions with biological targets.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Studies have shown that the dihydrooxazole scaffold can serve as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The specific stereochemistry of methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate may play a critical role in determining its efficacy and selectivity.

In the context of drug discovery, the synthesis of chiral compounds like methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate is often challenging due to the need for high enantiomeric purity. However, recent methodologies in asymmetric synthesis have made significant strides in facilitating the production of such molecules. These advancements have not only improved the yield but also enhanced the scalability of chiral compound synthesis.

The pharmacological profile of methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate has been explored in several preclinical studies. Initial findings suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in various disease pathways. The phenyl group and the oxazole ring are particularly noteworthy for their potential to modulate biological targets. Further research is ongoing to elucidate the exact mechanisms of action and to identify potential therapeutic applications.

The structural features of this compound also make it an attractive scaffold for derivatization. By modifying specific substituents or introducing new functional groups, researchers can generate libraries of analogs with tailored properties. This approach is often employed in high-throughput screening campaigns to identify lead compounds for drug development.

One particularly interesting aspect of methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate is its solubility profile. The presence of polar functional groups enhances its solubility in both aqueous and organic solvents, making it more amenable to formulation into various dosage forms. This property is crucial for pharmaceutical applications, as it ensures better bioavailability and patient compliance.

The synthesis of this compound involves multiple steps, each requiring careful optimization to achieve high yields and purity. Recent reports highlight novel synthetic routes that have significantly improved the efficiency of producing methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate. These methods often leverage catalytic processes and green chemistry principles to minimize waste and reduce environmental impact.

In conclusion, methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4 oxazolecarboxylate (CAS No. 82659 84 5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a valuable asset in the quest for novel therapeutic agents. Continued investigation into its biological activity and pharmacokinetic properties will be essential to unlock its full potential.

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